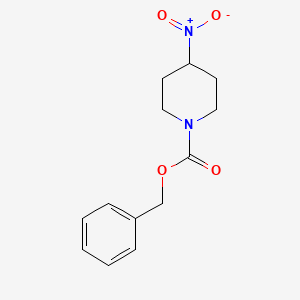

Benzyl 4-nitropiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-nitropiperidine-1-carboxylate is a chemical compound with the CAS Number: 1268520-00-8 . Its molecular weight is 264.28 . The IUPAC name for this compound is benzyl 4-nitro-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 4-nitropiperidine-1-carboxylate is1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of Benzyl 4-nitropiperidine-1-carboxylate is 264.28 . Other physical and chemical properties like density, boiling point, and melting point are not available in the retrieved data.Applications De Recherche Scientifique

Degradation and Stability Analysis

Research on compounds closely related to benzyl 4-nitropiperidine-1-carboxylate often focuses on their degradation processes and stability under various conditions. A study on nitisinone, which shares structural similarities, utilized LC-MS/MS to explore its stability and degradation pathways. This research highlighted the importance of understanding the stability of such compounds, which could offer insights into the handling and storage conditions necessary for benzyl 4-nitropiperidine-1-carboxylate derivatives used in scientific research. It was found that stability increases with pH, offering a pathway to optimizing conditions for research applications (Barchańska et al., 2019).

Catalytic Reduction for Synthetic Applications

The selective catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas has significant implications for the synthesis of various compounds, including those related to benzyl 4-nitropiperidine-1-carboxylate. This process, which can utilize CO as a reductant, offers a versatile pathway for the synthesis of a broad range of compounds used in pharmaceuticals and materials science. Research in this area has shown the potential for creating complex molecules through catalytic processes, which could be applied to the synthesis of derivatives of benzyl 4-nitropiperidine-1-carboxylate (Tafesh & Weiguny, 1996).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives has revealed their potential in supramolecular chemistry, which might extend to benzyl 4-nitropiperidine-1-carboxylate derivatives. These compounds exhibit a capacity for self-assembly into one-dimensional structures, driven by hydrogen bonding. This property is particularly relevant for applications in nanotechnology and biomedical fields, suggesting that benzyl 4-nitropiperidine-1-carboxylate derivatives could play a role in the development of new materials or therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes

Research into the degradation of pharmaceuticals and environmental pollutants has highlighted the role of advanced oxidation processes (AOPs). These processes, which can effectively degrade a wide range of compounds, could be applicable to the breakdown or modification of benzyl 4-nitropiperidine-1-carboxylate in environmental or laboratory settings. Understanding the degradation pathways and by-products of such processes is crucial for assessing their environmental impact and for designing effective waste treatment strategies (Qutob et al., 2022).

Biocompatible Materials

The development of new biocompatible materials through the chemical modification of natural polymers, such as hyaluronan, has opened new avenues in biomedical research. Benzyl 4-nitropiperidine-1-carboxylate derivatives could potentially be involved in similar esterification processes to create materials with varied biological properties. Such materials could find applications in drug delivery, tissue engineering, and as components in medical devices, highlighting the versatility and importance of chemical modifications in creating biocompatible materials (Campoccia et al., 1998).

Propriétés

IUPAC Name |

benzyl 4-nitropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(19-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)15(17)18/h1-5,12H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKFRBBNVOEUCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-nitropiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)